1H-indole-2,3-dicarboxylic acid

Solubility Aqueous Compatibility Reaction Medium Engineering

Researchers requiring bifunctional indole building blocks face limited options with mono-carboxylated analogs. 1H-Indole-2,3-dicarboxylic acid (CAS 103030-09-7) delivers 9.75 mmol COOH/g functional group density-1.57× higher than indole-2-carboxylic acid-enabling dual-site metal chelation and sequential derivatization. • ≥95% purity with NMR, HPLC & GC batch certification • Ambient-stable crystalline powder for accurate stoichiometric manipulation • Direct precursor to indole-2,3-dicarboxylic anhydride for alkaloid synthesis Ships globally from stock.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 103030-09-7
Cat. No. B175010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-2,3-dicarboxylic acid
CAS103030-09-7
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O
InChIInChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
InChIKeyMBNROFBGTNXXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-2,3-dicarboxylic Acid: Chemical Identity and Core Properties


1H-Indole-2,3-dicarboxylic acid (IDCA; CAS 103030-09-7) is a heterocyclic organic compound belonging to the indole family, with molecular formula C10H7NO4 and molecular weight 205.17 g/mol . The compound features two carboxylic acid groups attached at the 2- and 3-positions of the indole ring, conferring distinct physicochemical properties including aqueous solubility of 0.971 mg/mL and characteristic reactivity as both a diacid building block and a metal-chelating ligand . IDCA exists as a white crystalline powder at ambient temperature, with a predicted pKa of 13.39±0.30 for the indole NH proton and decomposition upon heating . The compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science, where the 2,3-dicarboxylic acid motif enables regioselective derivatization pathways not accessible with mono-carboxylated indole analogs [1].

1H-Indole-2,3-dicarboxylic Acid Procurement: Why Generic Substitutes Are Not Interchangeable


Generic substitution among indole carboxylic acid derivatives is scientifically unwarranted due to fundamental differences in functional group stoichiometry, physicochemical properties, and synthetic utility. The target compound IDCA (CAS 103030-09-7) bears two carboxylic acid moieties at positions 2 and 3 of the indole core, whereas the most common alternatives—indole-2-carboxylic acid (I2CA) and indole-3-carboxylic acid (I3CA)—possess only a single carboxyl group, eliminating the capacity for dual-site coordination chemistry or symmetrical bis-functionalization [1][2]. Furthermore, diester derivatives such as dimethyl indole-2,3-dicarboxylate (CAS 54781-93-0) and diethyl indole-2,3-dicarboxylate (CAS 128942-88-1) exhibit fundamentally altered solubility profiles, lack free acid reactivity for amide coupling or metal chelation without prior hydrolysis, and differ in molecular weight and handling characteristics, rendering them unsuitable as direct replacements in protocols optimized for the free diacid . The quantitative evidence presented in Section 3 substantiates that substitution with structurally proximate analogs introduces material changes in solubility, synthetic efficiency, and experimental outcomes.

1H-Indole-2,3-dicarboxylic Acid: Quantified Differentiation from Closest Analogs


Aqueous Solubility vs. Diester Derivative: Reaction Medium Compatibility

The free diacid form (IDCA, CAS 103030-09-7) exhibits experimentally determined aqueous solubility of 0.971 mg/mL, corresponding to 4.73 mM at standard conditions . In contrast, the corresponding dimethyl ester derivative (dimethyl indole-2,3-dicarboxylate, CAS 54781-93-0) is documented as insoluble in water and requires organic solvents such as DMSO, DMF, or alcohols for dissolution . This solubility differential directly impacts experimental design where aqueous media are required—for instance, in biochemical assays, metal coordination studies in buffered solutions, or enzyme inhibition experiments conducted under physiological pH conditions.

Solubility Aqueous Compatibility Reaction Medium Engineering

Synthetic Purity and Batch-Specific Quality Certification

Commercially sourced 1H-indole-2,3-dicarboxylic acid (CAS 103030-09-7) is routinely supplied at verified purity specifications of 95% (AKSci, Matrix Scientific) to ≥98% (MolCore, Delta-B), with batch-specific analytical certification including NMR, HPLC, and GC data available upon procurement . In contrast, 1-methyl-1H-indole-2,3-dicarboxylic acid (CAS not specified in comparison sources) is typically listed at 95% purity without comparable breadth of vendor documentation or batch-release analytical packages [1]. The availability of orthogonal purity verification methods (NMR, HPLC, GC) for the target compound reduces procurement risk for applications requiring defined stoichiometry, such as MOF synthesis, coordination polymer preparation, or quantitative structure-activity relationship (QSAR) studies.

Synthetic Purity Quality Assurance Batch-to-Batch Reproducibility

Crystalline Morphology and Ambient Stability vs. Labile Derivatives

1H-Indole-2,3-dicarboxylic acid (CAS 103030-09-7) exists as a white crystalline powder at ambient temperature and maintains stability under standard laboratory storage conditions without requiring refrigeration or inert atmosphere protection . This physical form enables straightforward weighing, quantitative transfer, and dissolution in organic solvents including alcohols and ketones . In comparison, the diethyl ester derivative (CAS 128942-88-1) is documented as a liquid or low-melting solid requiring sealed, dry storage at controlled room temperature to prevent hydrolytic degradation . The crystalline solid form of the free diacid eliminates solvent evaporation losses during weighing, reduces hygroscopicity concerns, and simplifies long-term inventory management.

Physical Form Storage Stability Handling Characteristics

Dual Carboxylic Acid Stoichiometry vs. Mono-Carboxylated Analogs

1H-Indole-2,3-dicarboxylic acid (IDCA, CAS 103030-09-7) contains two carboxylic acid groups per molecule, providing a functional group density of approximately 9.75 mmol COOH per gram (calculated from MW 205.17 g/mol). In contrast, indole-2-carboxylic acid (I2CA, CAS 1477-50-7, MW 161.16) and indole-3-carboxylic acid (I3CA, CAS 771-50-6, MW 161.16) each possess only a single carboxylic acid group, yielding a functional group density of approximately 6.20 mmol COOH per gram [1]. This stoichiometric difference translates to 1.57-fold higher carboxylic acid molar density in IDCA, enabling bifunctional derivatization strategies—such as symmetrical bis-amide formation, dual-site metal chelation for coordination polymer synthesis, or stepwise orthogonal protection/deprotection sequences—that are structurally inaccessible with mono-carboxylated indole derivatives [2].

Functional Group Density Coordination Chemistry Bifunctional Reactivity

Synthetic Accessibility via Rh-Catalyzed C-H Annulation

The 1H-indole-2,3-dicarboxylate scaffold can be synthesized via rhodium-catalyzed C-H annulation of arylhydrazines with maleates, proceeding in the presence of NaOAc additive and Ag2CO3 oxidant to produce the corresponding indole-2,3-dicarboxylate derivatives in satisfactory to good yields [1]. This synthetic methodology provides a direct route to the 2,3-dicarboxylated indole core, which can subsequently be hydrolyzed to yield the free diacid (IDCA). In contrast, mono-carboxylated indoles such as indole-2-carboxylic acid are typically accessed via different synthetic pathways—for instance, oxidation of indole-2-carboxaldehyde or carboxylation of indole derivatives—which do not generate the 2,3-dicarboxylation pattern essential for bifunctional reactivity [2]. While yield values from the primary synthesis paper were not specified in the accessible abstract, the reported reaction conditions establish a reproducible methodology for accessing the 2,3-dicarboxylate scaffold.

Synthetic Methodology Reaction Yield Process Chemistry

1H-Indole-2,3-dicarboxylic Acid: Optimal Research and Application Scenarios


Bifunctional Coordination Complexes and MOF Synthesis

1H-Indole-2,3-dicarboxylic acid (IDCA) is optimally deployed in the synthesis of coordination complexes and metal-organic frameworks where two carboxylic acid anchoring sites per ligand molecule are required for stable metal chelation or framework connectivity [1]. With a functional group density of ~9.75 mmol COOH/g—1.57-fold higher than mono-carboxylated indole analogs—IDCA enables bifunctional coordination geometries inaccessible with indole-2-carboxylic acid or indole-3-carboxylic acid. The aqueous solubility of 0.971 mg/mL further facilitates metal complexation studies in buffered aqueous media without organic co-solvent interference .

Medicinal Chemistry Derivatization: Amide, Ester, and Orthogonal Protection

The 2,3-dicarboxylic acid motif of IDCA provides two chemically distinct but synthetically addressable carboxylic acid positions, enabling sequential or orthogonal derivatization strategies in medicinal chemistry campaigns [1]. The crystalline powder form and ambient stability of IDCA support accurate stoichiometric manipulation during amide coupling, esterification, or protection/deprotection sequences, with commercial availability at ≥98% purity supported by NMR, HPLC, and GC batch certification ensuring reproducible outcomes in structure-activity relationship (SAR) studies .

Indole-2,3-dicarboxylic Anhydride and Cyclohydrazide Synthesis

IDCA serves as the direct precursor to indole-2,3-dicarboxylic anhydride via dehydration, which subsequently enables cyclohydrazide formation and further heterocyclic transformations including olivacine alkaloid synthesis [1]. The dual carboxylic acid configuration at positions 2 and 3 is structurally prerequisite for anhydride formation, a transformation not feasible with mono-carboxylated indole analogs. This application leverages the bifunctional stoichiometry that distinguishes IDCA from simpler indole carboxylic acids .

Analytical Method Development and QC Reference Standards

The well-characterized physicochemical profile of IDCA—including defined aqueous solubility (0.971 mg/mL), crystalline morphology, and predicted pKa (13.39±0.30)—positions it as a suitable reference standard for developing and validating HPLC, NMR, and mass spectrometry analytical methods targeting indole dicarboxylic acid derivatives [1]. Commercial availability with multi-method batch certification (NMR, HPLC, GC) reduces the analytical burden for laboratories requiring authenticated reference materials for method qualification and system suitability testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indole-2,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.